6-Chloroisochroman
Description
6-Chloroisochroman (IUPAC name: 6-chloro-3,4-dihydro-1H-isochromene) is a bicyclic organic compound featuring a benzene ring fused to a partially saturated oxygen-containing ring (isochroman core). The chlorine atom at the 6th position distinguishes it from unsubstituted isochroman derivatives. While the provided evidence primarily discusses chroman derivatives (benzene fused to a tetrahydropyran ring), isochroman differs in oxygen placement: the oxygen atom is at position 1 in isochroman versus position 4 in chroman (Figure 1). Despite this structural distinction, insights from analogous chlorinated chroman derivatives (e.g., 6-Chloro-chroman-2-one , 6-Chlorochroman-3-one , and 6-Chlorochroman-4-one ) can inform its properties.
Properties
CAS No. |
78317-88-1 |
|---|---|
Molecular Formula |
C9H9ClO |
Molecular Weight |
168.62 g/mol |
IUPAC Name |
6-chloro-3,4-dihydro-1H-isochromene |
InChI |
InChI=1S/C9H9ClO/c10-9-2-1-8-6-11-4-3-7(8)5-9/h1-2,5H,3-4,6H2 |
InChI Key |
NHSYXJINWPHFCF-UHFFFAOYSA-N |
SMILES |
C1COCC2=C1C=C(C=C2)Cl |
Canonical SMILES |
C1COCC2=C1C=C(C=C2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Features :
- Molecular Formula : C₉H₉ClO (inferred from chroman analogs).
- Molecular Weight : ~168.62 g/mol.
- Substituent Effects : The chlorine atom enhances electrophilic reactivity and lipophilicity, influencing biological interactions and synthetic utility .
Comparison with Similar Compounds
The biological and chemical profiles of 6-Chloroisochroman are best understood through comparison with structurally related compounds. Key analogs include halogenated chromans, positional isomers, and derivatives with functional group variations (e.g., ketones, amines).
Table 1: Structural and Functional Comparisons
| Compound Name | Molecular Formula | Substituent Position/Type | Key Properties | Biological Activity |
|---|---|---|---|---|
| This compound | C₉H₉ClO | Cl at C6, O at C1 | Moderate lipophilicity; reactive to electrophilic substitution | Limited data; inferred anticancer potential |
| 6-Chloro-chroman-2-one | C₉H₇ClO₂ | Cl at C6, ketone at C2 | High reactivity for functionalization; used in pharmaceutical intermediates | Antimicrobial, enzyme inhibition |
| 6-Chlorochroman-3-one | C₉H₇ClO₂ | Cl at C6, ketone at C3 | Enhanced metabolic stability; polar due to ketone | Anticancer, anti-inflammatory |
| 6-Bromoisochroman-1-one | C₉H₇BrO₂ | Br at C6, O at C1 | Higher molecular weight (229.06 g/mol); increased steric hindrance | Anticancer, DNA interaction |
| 6-Fluorochroman | C₉H₉FO | F at C6 | Improved pharmacokinetics (CYP450 metabolism); lower lipophilicity vs. Cl/Br | Neuroprotective, antimicrobial |
| (R)-6-Chlorochroman-4-amine HCl | C₉H₁₁Cl₂NO | Cl at C6, NH₂ at C4 | Water-soluble (HCl salt); targets CNS receptors | Antidepressant, anxiolytic |
Key Findings:
A. Halogen Effects
- Chlorine vs. Bromine : Brominated analogs (e.g., 6-Bromoisochroman-1-one) exhibit greater steric bulk and electrophilicity, enhancing DNA-binding capacity in anticancer studies . Chlorine offers a balance between reactivity and metabolic stability .
- Chlorine vs. Fluorine : Fluorine substitution (e.g., 6-Fluorochroman) reduces lipophilicity and alters metabolic pathways, favoring CNS-targeted applications .
B. Positional Isomerism
- Ketone Position : 6-Chloro-chroman-2-one and 6-Chlorochroman-3-one demonstrate that ketone placement (C2 vs. C3) significantly affects polarity and bioactivity. The C3-ketone derivative shows superior anti-inflammatory activity due to improved target binding .
- Amine Functionalization: (R)-6-Chlorochroman-4-amine HCl highlights how amine group addition enhances water solubility and CNS penetration compared to non-aminated analogs.
C. Functional Group Variations
- Thiochroman Derivatives: 6-Fluoro-thiochroman-3-ylamine (sulfur replacing oxygen) exhibits enhanced antimicrobial activity vs.
- Carboxylic Acid Derivatives: 6-Chloro-chroman-3-carboxylic acid serves as a chromatographic standard due to its polarity, contrasting with non-polar hydrocarbon analogs.
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